2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid
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Overview
Description
2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid is a heterocyclic compound with a molecular formula of C7H7N5O2S and a molecular weight of 225.23 . This compound is characterized by the presence of an amino group, a mercapto group, and a purine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid typically involves the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.
Introduction of Functional Groups: The amino and mercapto groups are introduced through nucleophilic substitution reactions. Common reagents include ammonia and thiols.
Acetic Acid Derivatization:
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the above synthetic steps are optimized for yield and purity. Catalysts and solvents are carefully selected to enhance reaction rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can undergo reduction to form amines.
Substitution: Both the amino and mercapto groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, halides
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amines.
Substitution Products: Various substituted purines
Scientific Research Applications
2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It can interfere with cellular signaling pathways by modulating the activity of key proteins and receptors
Comparison with Similar Compounds
Similar Compounds
2-(6-Amino-9H-purin-9-yl)acetic acid: Lacks the mercapto group, making it less versatile in certain chemical reactions.
2-(2,6-Bis(bis(boc-amino)-9H-purin-9-yl)acetic acid: Contains additional protective groups, making it more suitable for specific synthetic applications.
(6-Amino-9H-purin-9-yl)methanol: Has a hydroxyl group instead of the acetic acid moiety, altering its solubility and reactivity.
Uniqueness
2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid is unique due to the presence of both amino and mercapto groups, which provide a wide range of chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H7N5O2S |
---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
2-(6-amino-8-sulfanylidene-7H-purin-9-yl)acetic acid |
InChI |
InChI=1S/C7H7N5O2S/c8-5-4-6(10-2-9-5)12(1-3(13)14)7(15)11-4/h2H,1H2,(H,11,15)(H,13,14)(H2,8,9,10) |
InChI Key |
WPUCPXWQBHCCQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=S)N2)CC(=O)O)N |
Origin of Product |
United States |
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